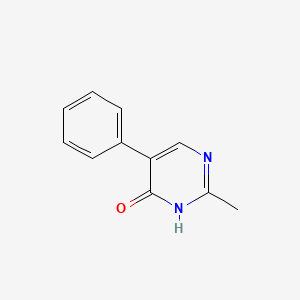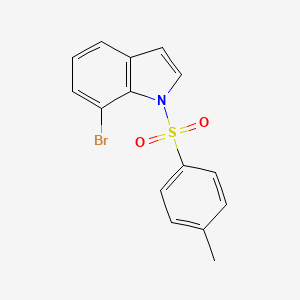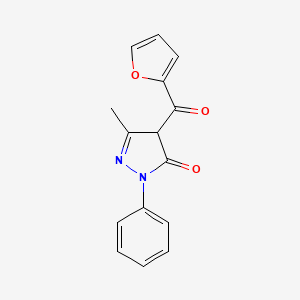
5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethoxy)-4-phenylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a bromoethoxy group and a phenyl group attached to the isoxazole ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethoxy)-4-phenylisoxazole can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide via an S_N2 mechanism . In this case, the reaction between 4-phenylisoxazole and 2-bromoethanol in the presence of a strong base like sodium hydride or potassium hydride can yield the desired compound.
Industrial Production Methods: Industrial production of 5-(2-Bromoethoxy)-4-phenylisoxazole typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 5-(2-Bromoethoxy)-4-phenylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ether derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-(2-Bromoethoxy)-4-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 5-(2-Bromoethoxy)-4-phenylisoxazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins, while the phenyl group can participate in π-π interactions with aromatic residues.
相似化合物的比较
4-Phenylisoxazole: Lacks the bromoethoxy group, making it less reactive in nucleophilic substitution reactions.
5-(2-Chloroethoxy)-4-phenylisoxazole: Similar structure but with a chloroethoxy group instead of bromoethoxy, leading to different reactivity and properties.
5-(2-Methoxyethoxy)-4-phenylisoxazole: Contains a methoxyethoxy group, which affects its solubility and reactivity compared to the bromoethoxy derivative.
Uniqueness: 5-(2-Bromoethoxy)-4-phenylisoxazole is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications, offering versatility and functionality that similar compounds may lack.
属性
CAS 编号 |
194471-09-5 |
|---|---|
分子式 |
C11H10BrNO2 |
分子量 |
268.11 g/mol |
IUPAC 名称 |
5-(2-bromoethoxy)-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO2/c12-6-7-14-11-10(8-13-15-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI 键 |
DPDWRPOUZVIVPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


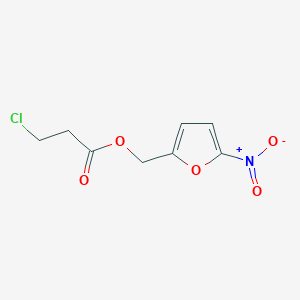
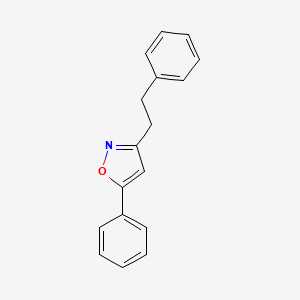

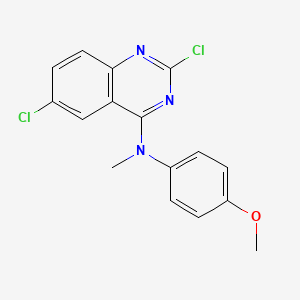

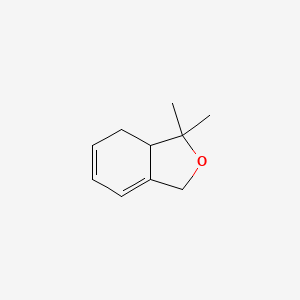
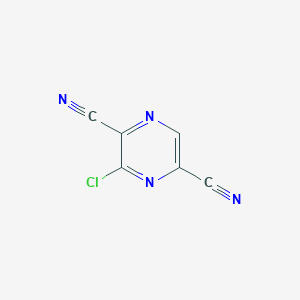
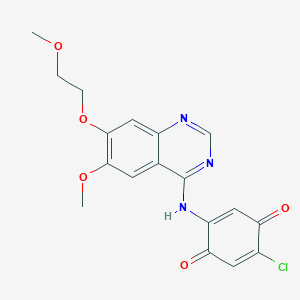
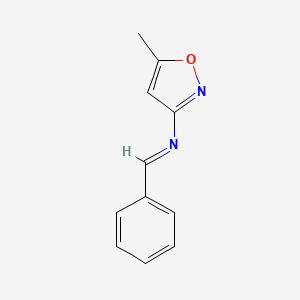
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
